4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline chemical properties
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline chemical properties
An In-Depth Technical Guide to 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a substituted nitroaniline derivative that serves as a highly functionalized and versatile intermediate in organic synthesis. Its unique architecture, featuring a reactive secondary amine, an electron-deficient aromatic ring, and strategically placed bromo and nitro groups, makes it a valuable building block, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its chemical reactivity, and an exploration of its potential applications as a scaffold in the development of novel therapeutics, such as protein degraders and kinase inhibitors.
Chemical Identity and Core Properties
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is characterized by a central 2-nitroaniline core. A bromine atom is substituted at the C4 position of the benzene ring, and a 4-methoxybenzyl group is attached to the exocyclic amine. This combination of functional groups dictates its chemical behavior and potential utility.
The nitro group is strongly electron-withdrawing, which significantly reduces the basicity of the aniline nitrogen and influences the reactivity of the aromatic ring. The bromine atom provides a handle for cross-coupling reactions, while the 4-methoxybenzyl group can serve as a protecting group or as a key pharmacophoric element.
Table 1: Core Chemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 957062-86-1 | [1][2] |
| Molecular Formula | C₁₄H₁₃BrN₂O₃ | [1][2][3] |
| Molecular Weight | 337.17 g/mol | [1][2] |
| IUPAC Name | 4-bromo-N-[(4-methoxyphenyl)methyl]-2-nitroaniline | [3] |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)[O-] |[1] |
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its key precursor, 4-bromo-2-nitroaniline.
Table 2: Physicochemical Properties
| Property | Value (Predicted or from Precursor) | Notes |
|---|---|---|
| Physical Form | Expected to be a yellow or orange crystalline solid. | Based on the chromophore of the nitroaniline system. 4-Bromo-2-nitroaniline is a yellow crystalline solid.[4] |
| Melting Point | 110-113 °C (for precursor 4-bromo-2-nitroaniline) | [5][6] The N-benzylation would likely alter this value. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMF. | [4] Typical for halogenated aromatic amines. |
| Boiling Point | >300 °C (Predicted) | High due to molecular weight and polarity. The precursor 4-bromo-2-nitroaniline has a boiling point of 308.7 °C.[7] |
Predicted Spectroscopic Analysis
The structural features of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline give rise to a predictable spectroscopic signature.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. Protons on the nitroaniline ring would appear in the aromatic region (approx. δ 7.0-8.5 ppm), significantly influenced by the electron-withdrawing nitro group. The 4-methoxybenzyl group would exhibit a characteristic AA'BB' system for its aromatic protons (approx. δ 6.8-7.3 ppm), a singlet for the methoxy (OCH₃) protons around δ 3.8 ppm, and a doublet for the benzylic methylene (CH₂) protons around δ 4.5 ppm, which would couple to the adjacent N-H proton. The N-H proton itself would likely appear as a triplet further downfield.
-
¹³C NMR Spectroscopy : The carbon spectrum would show signals for all 14 unique carbons. The carbon bearing the nitro group (C2) would be shifted significantly downfield. Other key signals include the benzylic CH₂ carbon (approx. 50 ppm), the methoxy carbon (approx. 55 ppm), and the aromatic carbons spanning the 110-150 ppm range.
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IR Spectroscopy : The infrared spectrum would be characterized by a sharp N-H stretching vibration around 3300-3400 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group would be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching from the methoxy ether and C-Br stretching would also be observable in the fingerprint region.
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Mass Spectrometry : The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.
Synthesis and Reactivity
Proposed Synthetic Pathway
A logical and efficient synthesis of 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline involves the N-alkylation of the readily available precursor, 4-bromo-2-nitroaniline, with 4-methoxybenzyl chloride (or bromide). This is a standard nucleophilic substitution reaction where the aniline nitrogen acts as the nucleophile.
The precursor, 4-bromo-2-nitroaniline, can be synthesized by the nitration of 4-bromoacetanilide, followed by acidic hydrolysis to remove the acetyl protecting group.[8] This multi-step process is outlined below.
Caption: Proposed two-stage synthesis of the target compound.
Detailed Experimental Protocol: N-Alkylation
This protocol describes the synthesis of the title compound from its direct precursors.
-
Reagent Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-bromo-2-nitroaniline (1.0 eq.). Dissolve it in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution. The base acts as a proton scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Alkylation: Add 4-methoxybenzyl chloride (1.1 eq.) to the stirring mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The elevated temperature is necessary to overcome the activation energy of the reaction, as the nucleophilicity of the aniline is reduced by the ortho-nitro group.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear over time, while the starting material spot diminishes.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline.
Chemical Reactivity
The molecule's reactivity is governed by its functional groups:
-
Nitro Group Reduction: The nitro group can be readily reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is crucial as it unmasks a second amino group, yielding a substituted benzene-1,2-diamine. This diamine can then be used to construct heterocyclic rings, such as benzimidazoles, which are prevalent in pharmaceuticals.[9]
-
Aromatic Ring Substitution: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of carbon or nitrogen-based substituents at the C4 position.
-
Secondary Amine: The secondary amine can undergo further reactions, such as acylation or alkylation, although its reactivity is somewhat diminished by the adjacent electron-deficient ring.
Applications in Medicinal Chemistry and Drug Discovery
Substituted nitroanilines are foundational scaffolds in modern drug discovery. 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues.[2]
The strategic placement of its functional groups makes it an ideal starting point for creating libraries of complex molecules. For instance, the structurally related compound 4-Bromo-2-methyl-6-nitroaniline is a key intermediate in the development of Casein Kinase 2 (CK2) inhibitors, which are investigated for treating cancer and neurological disorders.[10] By analogy, 4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline serves as a valuable scaffold for generating novel kinase inhibitors or other targeted therapeutics.
Caption: Role as a versatile scaffold in drug discovery.
Safety and Handling
Table 3: GHS Hazard Information for 4-Bromo-2-nitroaniline
| Hazard Class | Hazard Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][11] |
| Skin Irritation | H315 | Causes skin irritation | [5][11] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [5][11] |
| Eye Irritation | H319 | Causes serious eye irritation | [5][11] |
| STOT, Single Exposure | H335 | May cause respiratory irritation |[5][11] |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), a lab coat, and chemical safety goggles.[5]
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline is a chemical intermediate with significant potential, particularly for researchers in drug discovery and organic synthesis. Its well-defined structure allows for predictable reactivity at multiple sites, including nitro group reduction, palladium-catalyzed cross-coupling, and derivatization of the secondary amine. This versatility makes it an excellent scaffold for building diverse molecular libraries aimed at identifying novel bioactive compounds. While specific experimental data is limited, its properties and behavior can be reliably inferred from fundamental chemical principles and related structures, providing a solid foundation for its application in advanced scientific research.
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